Methylbutyrimidate

Description

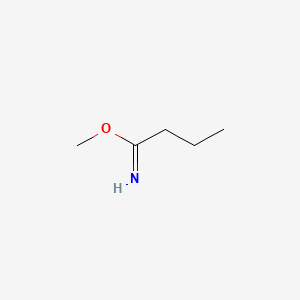

Methylbutyrimidate (systematic name pending IUPAC verification) is a hypothetical imidate ester derivative of butyric acid. Imidates are reactive intermediates often used in organic synthesis for amidine formation or peptide modifications. This article compares this compound with these related compounds, leveraging available data to infer properties and applications.

Properties

CAS No. |

54942-33-5 |

|---|---|

Molecular Formula |

C5H11NO |

Molecular Weight |

101.15 g/mol |

IUPAC Name |

methyl butanimidate |

InChI |

InChI=1S/C5H11NO/c1-3-4-5(6)7-2/h6H,3-4H2,1-2H3 |

InChI Key |

XWHAHDIDRLUSHB-UHFFFAOYSA-N |

SMILES |

CCCC(=N)OC |

Canonical SMILES |

CCCC(=N)OC |

Synonyms |

methylbutyrimidate methylbutyrimidate hydrochloride |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Methyl 4-Mercaptobutyrimidate

- Molecular Formula: C₅H₁₁NOS

- CAS Registry : 64821-63-2

- Functional Groups : Imidate ester with a terminal thiol (-SH) group.

- Key Features: The thiol group enhances reactivity, enabling applications in bioconjugation or polymer chemistry. Limited toxicity or hazard data are available in the provided evidence, though thiol-containing compounds often require careful handling due to oxidation sensitivity.

Butyramidine Hydrochloride

- Molecular Formula : C₄H₁₁ClN₂

- CAS Registry : 3020-81-3

- Functional Groups : Amidine (protonated form) with a hydrochloride salt.

- Key Features: Widely used in medicinal chemistry as a building block for amidine-containing drugs or enzyme inhibitors. The hydrochloride salt improves solubility for biological assays .

Methyl Butyrate

Comparative Data Table

Research Findings and Functional Differences

- Reactivity :

- This compound’s imidate group likely facilitates nucleophilic substitution, akin to methyl 4-mercaptobutyrimidate. However, the absence of a thiol group may reduce its utility in sulfur-based crosslinking .

- Butyramidine hydrochloride’s amidine group is pivotal in hydrogen-bonding interactions, making it pharmacologically relevant compared to imidates .

- Safety Profiles :

- Methyl butyrate’s ester group poses flammability risks, whereas imidates and amidines may exhibit higher toxicity due to reactive nitrogen centers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.